molecular formula C27H25N3O3 B2738994 2-(3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 894905-31-8

2-(3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B2738994
CAS No.: 894905-31-8
M. Wt: 439.515
InChI Key: DFDGEIPNSQEJFQ-UHFFFAOYSA-N
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Description

This compound is a naphthyridine-based acetamide derivative characterized by a 1,8-naphthyridine core substituted at position 3 with a benzoyl group, at position 7 with a methyl group, and at position 1 with an acetamide-linked 4-isopropylphenyl moiety.

Properties

IUPAC Name

2-(3-benzoyl-7-methyl-4-oxo-1,8-naphthyridin-1-yl)-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O3/c1-17(2)19-10-12-21(13-11-19)29-24(31)16-30-15-23(25(32)20-7-5-4-6-8-20)26(33)22-14-9-18(3)28-27(22)30/h4-15,17H,16H2,1-3H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFDGEIPNSQEJFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC=C(C=C3)C(C)C)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:

    Formation of the naphthyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the benzoyl and methyl groups: These functional groups can be introduced through Friedel-Crafts acylation and alkylation reactions.

    Attachment of the acetamide moiety: This step may involve amidation reactions using suitable reagents and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins to exert their effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1. Naphthyridine Derivatives
  • N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide (67) Key Differences: Replaces the benzoyl group with a carboxamide-linked adamantyl moiety and lacks the 7-methyl substitution. The absence of a 7-methyl group may alter metabolic stability .
  • 2-[3-(3-Methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide (894891-27-1) Key Differences: Substitutes the benzoyl group with 3-methoxybenzoyl and the 4-isopropylphenyl with a 2-(trifluoromethyl)phenyl group.
2.1.2. Acetamide Analogues
  • N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide
    • Key Differences : Simpler structure with a naphthalene-acetamide core and halogenated phenyl substitution.
    • Implications : The chloro-fluoro substitution enhances halogen bonding, while the naphthalene group contributes to π-π stacking interactions in crystal packing .
  • HC-030031 (TRPA1 antagonist)
    • Key Differences : Features a purine-dione core instead of naphthyridine, with a 4-isopropylphenyl acetamide side chain.
    • Implications : The purine-dione system enables distinct hydrogen-bonding interactions, contributing to TRPA1 inhibition (IC₅₀ = 4–10 μM) .

Physicochemical and Spectroscopic Properties

Compound IR C=O Stretch (cm⁻¹) ¹H NMR Key Signals (δ ppm) Molecular Weight
Target Compound ~1670–1680 (estimated) Expected: Naphthyridine H (δ 8.0–8.5), Acetamide NH (~10.5) 445.5 (C₂₈H₂₇N₃O₃)
6b () 1682 (C=O) 5.38 (–NCH₂CO–), 10.79 (–NH) 404.1
9c () Not reported 7.21–7.89 (aromatic H), 3.75 (–OCH₃) ~327.4
N-(3-Cl-4-F-phenyl)-2-naphthylacetamide 1671 (C=O) 5.38 (–CH₂CO–), 10.7 (–NH) 313.7

Functional Group Impact on Properties

  • Benzoyl vs.
  • 4-Isopropylphenyl vs. Trifluoromethylphenyl : The trifluoromethyl group in 894891-27-1 introduces strong electronegativity, enhancing metabolic stability but possibly reducing CNS penetration due to increased hydrophobicity .
  • 7-Methyl Substitution : Present in the target compound and 894891-27-1, this group may shield the naphthyridine core from oxidative metabolism .

Hydrogen-Bonding and Crystallography

  • The target compound’s 4-oxo group and acetamide NH are likely to form N–H···O hydrogen bonds, similar to N-(3-Cl-4-F-phenyl)-2-naphthylacetamide, which exhibits intermolecular N–H···O bonds stabilizing its crystal lattice .

Biological Activity

2-(3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide is a synthetic compound belonging to the naphthyridine class, which has garnered attention for its potential biological activities. This compound's unique structural features suggest a wide range of pharmacological applications, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of the compound is C24H23N3O3C_{24}H_{23}N_{3}O_{3}, with a molecular weight of approximately 425.49 g/mol. The structure incorporates a naphthyridine core, a benzoyl moiety, and an acetamide group, which are known to influence its biological activity.

Property Value
Molecular FormulaC24H23N3O3
Molecular Weight425.49 g/mol
CAS Number894903-98-1

Antimicrobial Activity

Research has indicated that naphthyridine derivatives exhibit significant antimicrobial properties. In various studies, compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Case Study:
A study conducted by Özdemir et al. (2020) synthesized multiple naphthyridine derivatives and evaluated their antibacterial activities using the disc diffusion method. The results indicated that several derivatives exhibited comparable or superior activity to ciprofloxacin against strains such as E. coli and Staphylococcus aureus .

Anticancer Activity

The compound's potential as an anticancer agent is supported by its ability to interact with various cellular pathways. Naphthyridine derivatives have been noted for their capacity to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Research Findings:
In a recent study published in Pharmaceutical Research, the naphthyridine scaffold was shown to inhibit cancer cell proliferation in vitro, with IC50 values indicating potent effects against multiple cancer cell lines . The study highlighted the importance of structural modifications in enhancing anticancer efficacy.

The mechanism by which this compound exerts its biological effects likely involves the inhibition of specific enzymes or receptors within target cells. This interaction can lead to altered signaling pathways that promote apoptosis or inhibit cell division.

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